2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N-(3-methylsulfanylphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-24-14-9-5-8-13(10-14)19-17(23)15-11-25-18(20-15)21-16(22)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEIYYIUYIMRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the benzamido and methylthio phenyl groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-benzamidothiazole. This intermediate is then reacted with 3-(methylthio)aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamido group can be reduced to a benzylamine.
Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair is of particular interest .
Comparison with Similar Compounds
Data Tables
Table 2. Functional Group Impact on Properties
Biological Activity
2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial, antifungal, and anticancer agent. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its significant role in various biological processes. The specific structure of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide allows for interactions with biological targets due to its unique combination of hydrophobic and hydrophilic properties.
Antimicrobial Activity
Research indicates that 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide exhibits promising antimicrobial properties. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study: Antibacterial Efficacy
A recent study synthesized several thiazole derivatives, including 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide, which demonstrated significant antibacterial activity when tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong potential as an antibacterial agent .
Antifungal Properties
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Preliminary results suggest that it may inhibit the growth of certain fungal pathogens, making it a candidate for further investigation in antifungal drug development.
Anticancer Potential
The anticancer properties of 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide have been explored through various in vitro studies. It has shown selective cytotoxicity towards cancer cell lines while exhibiting low toxicity to normal cells.
Research Findings on Anticancer Activity
- Cell Line Studies : In vitro assessments demonstrated that the compound effectively inhibited the proliferation of human glioblastoma U251 cells and melanoma WM793 cells with IC50 values ranging from 0.2 to 1 µM .
- Mechanism of Action : The compound appears to exert its anticancer effects by inducing apoptosis and inhibiting cell cycle progression in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
